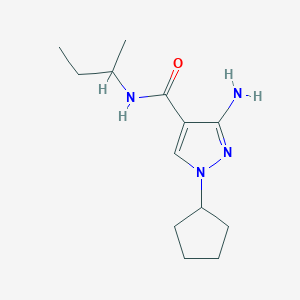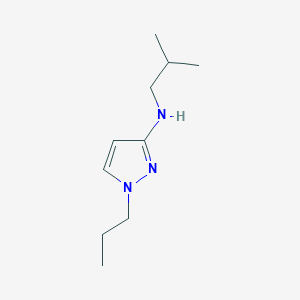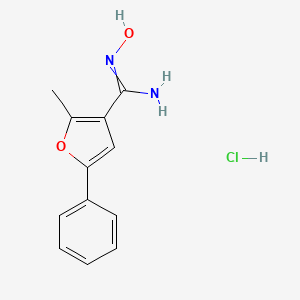![molecular formula C12H18N4 B11737122 1-ethyl-4-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11737122.png)
1-ethyl-4-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-4-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amin ist eine heterozyklische Verbindung, die einen Pyrazolring aufweist, der mit Ethyl-, Methyl- und Pyrrolgruppen substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 1-Ethyl-4-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amin umfasst typischerweise mehrstufige organische Reaktionen. Eine gängige Methode beinhaltet die Alkylierung von 4-Methyl-1H-pyrazol mit Ethyliodid unter basischen Bedingungen, um die Ethylgruppe einzuführen. Dies wird gefolgt von der Reaktion mit 1-Methyl-1H-pyrrol-2-carbaldehyd in Gegenwart eines Reduktionsmittels, um das Endprodukt zu bilden.
Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die Großproduktion optimiert sind. Dies beinhaltet die Verwendung von Durchflussreaktoren, Hochdurchsatz-Screening für optimale Reaktionsbedingungen und die Verwendung von Katalysatoren, um die Ausbeute zu erhöhen und die Reaktionszeiten zu verkürzen.
Analyse Chemischer Reaktionen
Reaktionstypen: 1-Ethyl-4-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung entsprechender Oxide führt.
Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden, um Doppelbindungen oder funktionelle Gruppen zu reduzieren.
Substitution: Nukleophile Substitutionsreaktionen können am Pyrazolring auftreten, wobei halogenierte Derivate unter Verwendung von Halogenierungsmitteln gebildet werden können.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat, Wasserstoffperoxid.
Reduktion: Wasserstoffgas, Palladiumkatalysator.
Substitution: Halogenierungsmittel wie Brom oder Chlor.
Hauptprodukte:
Oxidation: Oxidierte Derivate des Pyrazolrings.
Reduktion: Reduzierte Formen der Verbindung mit hydrierten funktionellen Gruppen.
Substitution: Halogenierte Pyrazolderivate.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-4-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Verwendung als Baustein für die Synthese komplexerer heterozyklischer Verbindungen.
Biologie: Untersucht auf sein Potenzial als bioaktives Molekül mit antimikrobiellen und antimykotischen Eigenschaften.
Medizin: Untersucht auf sein Potenzial für die Verwendung in der Arzneimittelentwicklung, insbesondere bei der Entwicklung neuer Pharmazeutika, die auf bestimmte Enzyme oder Rezeptoren abzielen.
Industrie: Verwendet bei der Entwicklung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften.
Wirkmechanismus
Der Wirkmechanismus von 1-Ethyl-4-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann an das aktive Zentrum eines Enzyms binden und dessen Aktivität hemmen, oder sie kann mit Rezeptoren auf Zellmembranen interagieren und zelluläre Signalwege modulieren. Der genaue Mechanismus hängt von der spezifischen Anwendung und dem Ziel der Verbindung ab.
Ähnliche Verbindungen:
1-Ethyl-3-methyl-1H-pyrazol: Ähnliche Struktur, aber ohne die Pyrrolgruppe.
1-Methyl-1H-pyrrol-2-carbaldehyd: Enthält die Pyrrolgruppe, aber ohne den Pyrazolring.
4-Methyl-1H-pyrazol: Ähnliche Pyrazolstruktur, aber ohne die Ethyl- und Pyrrolgruppen.
Einzigartigkeit: 1-Ethyl-4-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amin ist aufgrund seiner Kombination aus Pyrazol- und Pyrrolringen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht. Diese strukturelle Einzigartigkeit macht es zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen, insbesondere bei der Entwicklung neuer Pharmazeutika und Materialien.
Wirkmechanismus
The mechanism of action of 1-ethyl-4-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with receptors on cell membranes, modulating cellular signaling pathways. The exact mechanism depends on the specific application and target of the compound.
Vergleich Mit ähnlichen Verbindungen
1-ethyl-3-methyl-1H-pyrazole: Similar structure but lacks the pyrrole group.
1-methyl-1H-pyrrole-2-carbaldehyde: Contains the pyrrole group but lacks the pyrazole ring.
4-methyl-1H-pyrazole: Similar pyrazole structure but lacks the ethyl and pyrrole groups.
Uniqueness: 1-ethyl-4-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine is unique due to its combination of pyrazole and pyrrole rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and materials.
Eigenschaften
Molekularformel |
C12H18N4 |
|---|---|
Molekulargewicht |
218.30 g/mol |
IUPAC-Name |
1-ethyl-4-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C12H18N4/c1-4-16-9-10(2)12(14-16)13-8-11-6-5-7-15(11)3/h5-7,9H,4,8H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
MQBKITSCMJZLLA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C(=N1)NCC2=CC=CN2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Amino-3-[4-(4-methoxyphenoxy)phenyl]prop-2-enenitrile](/img/structure/B11737052.png)
![[(3,5-Difluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11737053.png)
![[(1-methyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11737060.png)
![[(1-ethyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine](/img/structure/B11737068.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B11737071.png)
![{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11737075.png)
![1-[1-(Difluoromethyl)-3-nitro-1H-pyrazol-5-yl]methanamine](/img/structure/B11737079.png)
![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11737084.png)
![bis[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11737097.png)



amine](/img/structure/B11737111.png)
